Thalidomide-NH-C5-NH2: A Technical Guide for Drug Development Professionals
Thalidomide-NH-C5-NH2: A Technical Guide for Drug Development Professionals
An In-Depth Technical Guide on the Core Properties and Applications of Thalidomide-NH-C5-NH2 for Researchers, Scientists, and Drug Development Professionals.
Introduction
Thalidomide-NH-C5-NH2 is a synthetic E3 ligase ligand-linker conjugate that plays a crucial role in the development of Proteolysis Targeting Chimeras (PROTACs).[1] This molecule incorporates the well-characterized thalidomide moiety, which serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a 5-carbon aliphatic chain (C5) terminating in a primary amine (-NH2).[1][2] The terminal amine group provides a versatile chemical handle for conjugation to a ligand that binds to a specific protein of interest, thereby enabling the creation of a heterobifunctional PROTAC.
PROTACs are a revolutionary class of therapeutic agents designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[1][3][4][5] By inducing the proximity of the target protein and an E3 ubiquitin ligase, PROTACs trigger the ubiquitination of the target protein, marking it for degradation by the proteasome.[3][6] Thalidomide-based linkers, such as Thalidomide-NH-C5-NH2, are integral components in the design of CRBN-recruiting PROTACs.[1][7][8] This guide provides a comprehensive overview of the technical aspects of Thalidomide-NH-C5-NH2, including its physicochemical properties, synthesis, and application in targeted protein degradation.
Physicochemical Properties
Thalidomide-NH-C5-NH2 is typically available as a solid and may be supplied as a hydrochloride salt to improve its solubility and stability in aqueous solutions.[1][7] The key structural features are the thalidomide headgroup for CRBN binding and the C5 alkyl amine linker for conjugation.
| Property | Value | Source |
| Molecular Formula | C18H22N4O4 | PubChem |
| Molecular Weight | 358.4 g/mol | PubChem |
| CAS Number | 2093386-39-9 | MedChemExpress[1] |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO | N/A |
Mechanism of Action in PROTACs
The fundamental role of Thalidomide-NH-C5-NH2 is to serve as the E3 ligase-recruiting component of a PROTAC. The thalidomide portion of the molecule binds to the CRBN protein, which is a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[4][9] When incorporated into a PROTAC, the other end of the molecule is conjugated to a ligand that specifically binds to a target protein of interest (POI). This bifunctional nature of the PROTAC brings the POI into close proximity with the CRBN E3 ligase.[3][5] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3][6]
Experimental Protocols
Synthesis of Thalidomide-NH-C5-NH2
A general, representative protocol for the synthesis of thalidomide-based linkers with an alkyl amine involves a two-step process starting from a protected phthalic anhydride derivative.
Step 1: Synthesis of N-(5-aminopentyl)phthalimide
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To a solution of phthalic anhydride (1 eq) in a suitable solvent such as acetic acid, add 1,5-diaminopentane (1.2 eq).
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Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and collect the precipitate by filtration.
-
Wash the solid with water and dry under vacuum to obtain N-(5-aminopentyl)phthalimide.
Step 2: Coupling with the Glutarimide Moiety
-
Suspend N-(5-aminopentyl)phthalimide (1 eq) and 2,6-dioxopiperidine-3-carbonyl chloride (1.1 eq) in a suitable solvent like dichloromethane (DCM).
-
Add a base such as triethylamine (TEA) (1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Thalidomide-NH-C5-NH2.
Cereblon Binding Assay
To quantify the binding affinity of Thalidomide-NH-C5-NH2 or a PROTAC derived from it to Cereblon, a competitive binding assay can be employed. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a common method.[10][11]
-
Reagents and Materials:
-
GST-tagged human Cereblon protein
-
Thalidomide-Red (or another suitable fluorescent thalidomide tracer)
-
Europium cryptate-labeled anti-GST antibody
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume white plates
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Test compound (Thalidomide-NH-C5-NH2 or derived PROTAC)
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Dispense the test compound dilutions into the wells of the 384-well plate.
-
Add the GST-tagged human Cereblon protein to each well.
-
Add a pre-mixed solution of the anti-GST antibody labeled with Europium cryptate and Thalidomide-Red.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
The signal from the wells containing the test compound is compared to the signal from control wells (with and without the fluorescent tracer).
-
The IC50 value, which is the concentration of the test compound that inhibits 50% of the fluorescent tracer binding, is calculated by fitting the data to a four-parameter logistic equation.
-
Western Blotting for Protein Degradation
Western blotting is a standard method to quantify the degradation of a target protein induced by a PROTAC.
-
Cell Culture and Treatment:
-
Plate cells expressing the target protein at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC (synthesized using Thalidomide-NH-C5-NH2) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4 °C.
-
Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imager.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
Quantitative Data
While specific quantitative data for Thalidomide-NH-C5-NH2 itself is not extensively published in peer-reviewed literature, the performance of PROTACs is highly dependent on the specific target ligand and the overall structure of the chimera. The following table provides representative data for thalidomide-based PROTACs to illustrate the typical range of activities.
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | BRD4 | Jurkat | < 1 | > 95 | [3] |
| SHP2-D26 | SHP2 | K562 | 6.02 | > 90 | [12] |
| BTK Degrader | BTK | MOLM-14 | 11.6 | > 90 | [13] |
Note: The linker length and composition are critical for the efficacy of a PROTAC. The C5 alkyl chain of Thalidomide-NH-C5-NH2 provides a degree of flexibility that can be optimal for the formation of a stable ternary complex between certain target proteins and CRBN. However, empirical optimization is often necessary to determine the ideal linker for a specific target.[5][14]
Conclusion
Thalidomide-NH-C5-NH2 is a valuable chemical tool for the synthesis of PROTACs that recruit the CRBN E3 ubiquitin ligase. Its simple alkyl chain linker and terminal amine functionality offer a straightforward approach for conjugation to a wide variety of target-specific ligands. The technical information and experimental protocols provided in this guide are intended to support researchers and drug development professionals in the design and evaluation of novel thalidomide-based PROTACs for therapeutic applications. The continued exploration of linkerology and the structure-activity relationships of these bifunctional molecules will undoubtedly lead to the development of more potent and selective protein degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. explorationpub.com [explorationpub.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. revvity.com [revvity.com]
- 11. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
